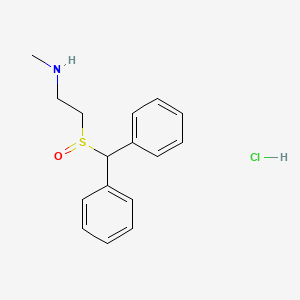![molecular formula C13H19NO2 B14378660 N-[2-(4-Butoxyphenyl)ethyl]formamide CAS No. 89790-13-6](/img/structure/B14378660.png)
N-[2-(4-Butoxyphenyl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Butoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C13H19NO2 It is a formamide derivative characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Butoxyphenyl)ethyl]formamide typically involves the reaction of 4-butoxybenzaldehyde with ethylamine, followed by formylation. The general synthetic route can be summarized as follows:
Condensation Reaction: 4-butoxybenzaldehyde reacts with ethylamine in the presence of a suitable catalyst to form N-[2-(4-butoxyphenyl)ethyl]amine.
Formylation: The resulting amine is then treated with formic acid or formic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
化学反応の分析
Types of Reactions
N-[2-(4-Butoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The butoxy group or the phenyl ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[2-(4-Butoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which N-[2-(4-Butoxyphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethoxyphenyl)formamide
- N-(2,4-Dichlorophenyl)formamide
Uniqueness
N-[2-(4-Butoxyphenyl)ethyl]formamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This structural feature may confer specific advantages in certain applications, such as increased solubility in organic solvents or enhanced biological activity.
特性
CAS番号 |
89790-13-6 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
N-[2-(4-butoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-10-16-13-6-4-12(5-7-13)8-9-14-11-15/h4-7,11H,2-3,8-10H2,1H3,(H,14,15) |
InChIキー |
RXIJOEWSBXIZIM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CCNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


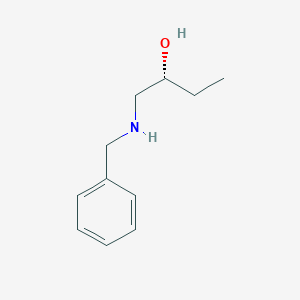
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)


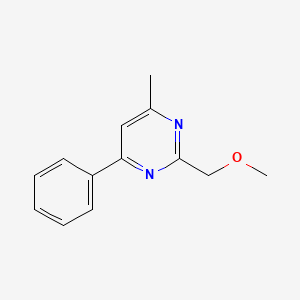
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
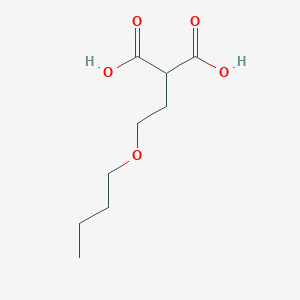
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
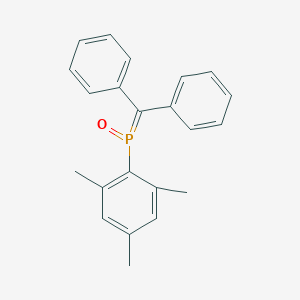

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
